Cas no 153034-91-4 (2-chloro-3,4-diiodopyridine)

2-Chloro-3,4-diiodopyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—chloro and iodo substituents at the 2, 3, and 4 positions—make it a versatile intermediate for cross-coupling reactions, such as Suzuki and Stille couplings, as well as nucleophilic substitutions. The electron-withdrawing nature of the halogens enhances reactivity, facilitating selective functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its stability under standard conditions and well-defined reactivity profile ensure reliable performance in diverse synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
2-chloro-3,4-diiodopyridine structure
2-chloro-3,4-diiodopyridine structure
Product Name:2-chloro-3,4-diiodopyridine
CAS No:153034-91-4
MF:C5H2ClI2N
MW:365.338024616241
MDL:MFCD16878974
CID:1326355
PubChem ID:329764058
Update Time:2025-08-03

2-chloro-3,4-diiodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3,4-diiodopyridine
    • Pyridine, 2-chloro-3,4-diiodo-
    • CS-0037697
    • MFCD16878974
    • 2-Chloro-3,4-diiodopyridine, 97%
    • AKOS024261523
    • AS-59156
    • BCP18313
    • 153034-91-4
    • SY123452
    • W13637
    • DTXSID70439808
    • A856593
    • 2-chloro-3,4-diiodopyridine
    • MDL: MFCD16878974
    • Inchi: 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
    • InChI Key: KVKNKYILEPWLQE-UHFFFAOYSA-N
    • SMILES: IC1C(=NC=CC=1I)Cl

Computed Properties

  • Exact Mass: 364.79652g/mol
  • Monoisotopic Mass: 364.79652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 2.633±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 159-163 °C
  • Solubility: Very slightly soluble (0.36 g/l) (25 º C),

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abcr
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Amadis Chemical Company Limited
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(CAS:153034-91-4)2-chloro-3,4-diiodopyridine
Order Number:A856593
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:01
Price ($):231.0
Email:sales@amadischem.com

Additional information on 2-chloro-3,4-diiodopyridine

2-Chloro-3,4-Diiodopyridine: A Comprehensive Overview

2-Chloro-3,4-diiodopyridine, also known by its CAS number 153034-91-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring with one nitrogen atom and two iodine atoms at the 3 and 4 positions, along with a chlorine atom at the 2 position. The unique combination of halogens (chlorine and iodine) attached to the pyridine ring imparts distinctive electronic and structural properties to this compound.

The synthesis of 2-chloro-3,4-diiodopyridine typically involves multi-step reactions, often starting from pyridine derivatives. The introduction of halogens at specific positions on the ring requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have facilitated more efficient syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly improve the yield and purity of 2-chloro-3,4-diiodopyridine.

The electronic properties of 2-chloro-3,4-diiodopyridine make it an attractive candidate for various applications in materials science. Its high electron-withdrawing ability due to the presence of iodine and chlorine atoms enhances its reactivity in certain chemical transformations. Researchers have explored its potential as a building block for constructing advanced materials such as organic semiconductors and coordination polymers. Recent studies have demonstrated that incorporating 2-chloro-3,4-diiodopyridine into polymer frameworks can lead to materials with improved electrical conductivity and thermal stability.

In the field of medicinal chemistry, 2-chloro-3,4-diiodopyridine has shown promise as a precursor for bioactive compounds. The halogen substituents on the pyridine ring can serve as reactive sites for further functionalization, enabling the creation of molecules with potential pharmacological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Ongoing research is focused on optimizing the bioavailability and efficacy of these derivatives through structural modifications.

The environmental impact of 2-chloro-3,4-diiodopyridine has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary results suggest that while the compound exhibits moderate stability in aqueous environments, it can undergo degradation under specific microbial or photochemical conditions. These findings are crucial for understanding its potential ecological effects and ensuring safe handling practices in industrial applications.

The versatility of 2-chloro-3,4-diiodopyridine lies in its ability to participate in a wide range of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of iodine and chlorine atoms, which can activate or deactivate certain positions on the pyridine ring for nucleophilic or electrophilic attacks. Recent research has highlighted its utility in click chemistry reactions, where it serves as a scaffold for constructing complex molecular architectures with high precision.

In conclusion, 2-chloro-3,4-diiodopyridine, with its unique structural features and versatile reactivity, continues to be a focal point in diverse areas of chemical research. From materials science to medicinal chemistry, this compound offers ample opportunities for innovation and discovery. As advancements in synthetic methodologies and characterization techniques continue to evolve, we can expect even more groundbreaking applications of this intriguing molecule.

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Amadis Chemical Company Limited
(CAS:153034-91-4)2-chloro-3,4-diiodopyridine
A856593
Purity:99%
Quantity:5g
Price ($):231.0
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